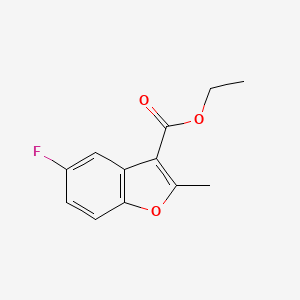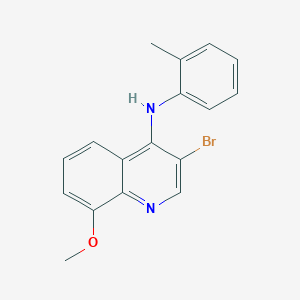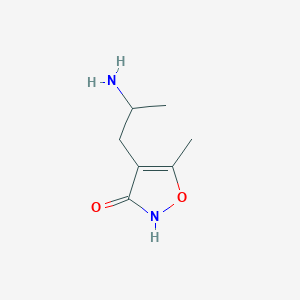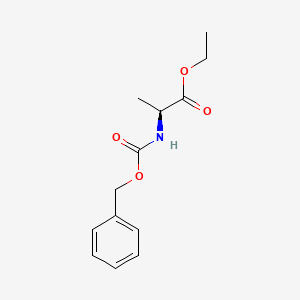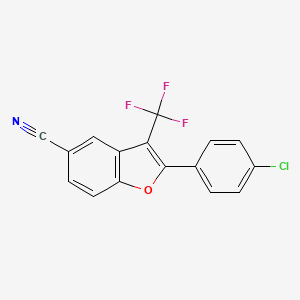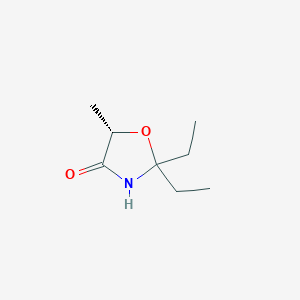
(S)-2,2-Diethyl-5-methyloxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2-Diethyl-5-methyloxazolidin-4-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Diethyl-5-methyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-2-amino-3-methyl-1-butanol with diethyl carbonate under basic conditions. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Diethyl-5-methyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(S)-2,2-Diethyl-5-methyloxazolidin-4-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Oxazolidinone derivatives have shown potential as antibacterial agents, and this compound may be explored for similar applications.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.
Mechanism of Action
The mechanism of action of (S)-2,2-Diethyl-5-methyloxazolidin-4-one involves its interaction with specific molecular targets. In the context of its use as a chiral auxiliary, the compound forms temporary covalent bonds with substrates, facilitating stereoselective reactions. The oxazolidinone ring provides a rigid framework that influences the stereochemistry of the reaction, leading to the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
- (S)-2,2-Dimethyl-5-methyloxazolidin-4-one
- (S)-2,2-Diethyl-4-methyloxazolidin-5-one
- ®-2,2-Diethyl-5-methyloxazolidin-4-one
Uniqueness
(S)-2,2-Diethyl-5-methyloxazolidin-4-one is unique due to its specific chiral configuration and the presence of diethyl and methyl substituents. These structural features contribute to its distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(5S)-2,2-diethyl-5-methyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C8H15NO2/c1-4-8(5-2)9-7(10)6(3)11-8/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
LRBGAGVJGFEQKO-LURJTMIESA-N |
Isomeric SMILES |
CCC1(NC(=O)[C@@H](O1)C)CC |
Canonical SMILES |
CCC1(NC(=O)C(O1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)

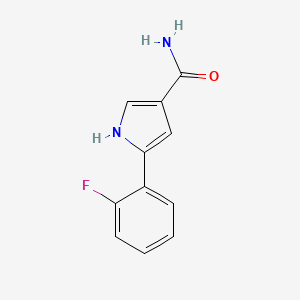
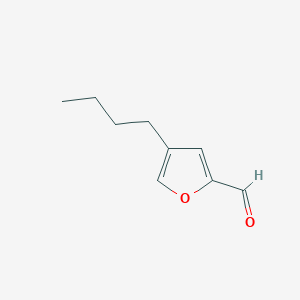
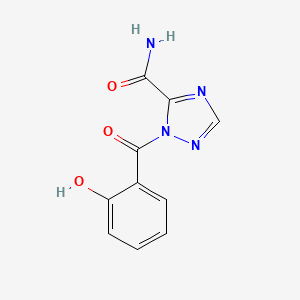

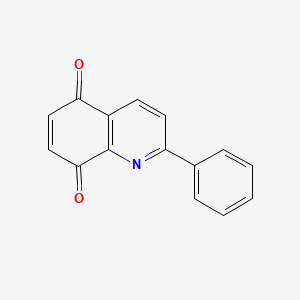
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)
